N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide
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Overview
Description
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide is a synthetic organic compound with the molecular formula C13H14Cl3NO3 and a molecular weight of 338.62 g/mol . This compound is characterized by the presence of a trichloromethyl group, a formylphenoxy group, and a butanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide typically involves the reaction of 4-formylphenol with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trichloromethyl group may also participate in interactions with cellular components, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-formylphenoxy)ethyl)butanamide
- N-(2,2,2-trichloro-1-(2-nitrophenoxy)ethyl)butanamide
- N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)butanamide
Uniqueness
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenoxy ring, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C13H14Cl3NO3 |
---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide |
InChI |
InChI=1S/C13H14Cl3NO3/c1-2-3-11(19)17-12(13(14,15)16)20-10-6-4-9(8-18)5-7-10/h4-8,12H,2-3H2,1H3,(H,17,19) |
InChI Key |
HVJFUJPIINQMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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